4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide is a useful research compound. Its molecular formula is C20H24N4O4S2 and its molecular weight is 448.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
The compound acts as a potent and selective inhibitor of ALK . It binds to the ATP-binding site of ALK, thereby inhibiting the phosphorylation and activation of the downstream signaling pathways .
Biochemical Pathways
The inhibition of ALK disrupts its downstream signaling pathways, which include the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways . These pathways play a critical role in cell proliferation, survival, and differentiation. Therefore, the inhibition of ALK can lead to the suppression of tumor cell growth in ALK-dependent cancers .
Pharmacokinetics
They are metabolized in the liver and excreted in the feces and urine .
Result of Action
The inhibition of ALK by this compound results in the suppression of tumor cell growth in ALK-dependent cancers, such as non-small cell lung cancer (NSCLC) that expresses the EML4-ALK fusion gene . In preclinical studies, it has shown dose-dependent antitumor activity .
Properties
IUPAC Name |
4-methoxy-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-23-11-13-24(14-12-23)30(26,27)18-9-5-16(6-10-18)21-20(29)22-19(25)15-3-7-17(28-2)8-4-15/h3-10H,11-14H2,1-2H3,(H2,21,22,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGGQHKRRZVHNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.